

# Physical and chemical properties of 3,7-Dibromo-10-methylphenothiazine

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## Compound of Interest

Compound Name: 3,7-Dibromo-10-methylphenothiazine

Cat. No.: B3131201

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## An In-depth Technical Guide to 3,7-Dibromo-10-methylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3,7-Dibromo-10-methylphenothiazine**, a heterocyclic compound with significant potential in various scientific domains. This document is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, materials science, and drug development.

## Physical and Chemical Properties

**3,7-Dibromo-10-methylphenothiazine** is a solid, green-colored compound.<sup>[1]</sup> While a definitive boiling point has not been reported, likely due to decomposition at elevated temperatures, its melting point has been documented within the range of 146-152°C. Detailed solubility in various organic solvents is not extensively reported in the literature; however, its synthesis and purification procedures suggest solubility in solvents like ethyl acetate and hexane.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **3,7-Dibromo-10-methylphenothiazine**

Property	Value	Reference(s)
CAS Number	34964-70-0	[1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> Br <sub>2</sub> NS	[1]
Molecular Weight	371.09 g/mol	[1]
Appearance	Green solid	[1]
Melting Point	146-147°C or 151-152°C	
Boiling Point	No data available	[2]
Solubility	Soluble in ethyl acetate/hexane mixture	[1]

## Synthesis and Reactivity

The primary synthetic route to **3,7-Dibromo-10-methylphenothiazine** involves the bromination of 10-methylphenothiazine.[1] This electrophilic aromatic substitution reaction is typically carried out using bromine in a suitable solvent such as acetic acid. The compound exhibits reactivity characteristic of halogenated aromatic systems, notably undergoing halogen-metal exchange reactions. For instance, treatment with butyllithium can replace the bromine atoms with lithium, providing a versatile intermediate for the introduction of various functional groups at the 3 and 7 positions.

## Experimental Protocol: Synthesis of 3,7-Dibromo-10-methylphenothiazine[1]

Materials:

- 10-Methylphenothiazine (10 g, 46.8 mmol)
- Glacial acetic acid (75 mL), degassed
- Bromine (4.86 mL, 93.6 mmol)
- Saturated aqueous solution of sodium sulfite

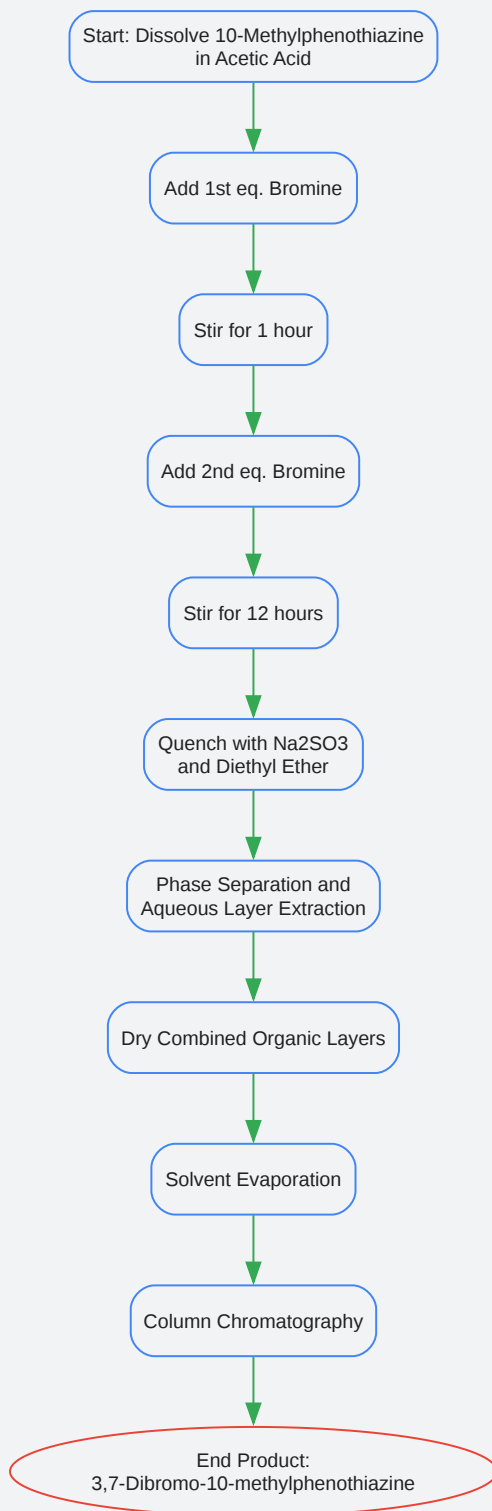
- Diethyl ether
- Sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

Procedure:

- Dissolve 10-methylphenothiazine in degassed glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., argon).
- Stir the mixture at room temperature.
- Add a molar equivalent of bromine (2.43 mL, 46.8 mmol) dropwise to the solution.
- Continue stirring for 1 hour at room temperature.
- Add a second molar equivalent of bromine (2.43 mL, 46.8 mmol) to the reaction mixture.
- Stir the solution for an additional 12 hours at room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL). Stir the biphasic mixture for 1 hour.
- Separate the organic phase and extract the aqueous layer three times with diethyl ether.
- Combine the organic layers and dry over sodium sulfate.
- Remove the solvents under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (2:3) mixture as the eluent.
- The final product is recovered as a green solid with a reported yield of 99%.[\[1\]](#)

Below is a graphical representation of the synthesis workflow.

## Experimental Workflow: Synthesis of 3,7-Dibromo-10-methylphenothiazine



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## Synthesis Workflow Diagram

## Spectral Data

The structural elucidation of **3,7-Dibromo-10-methylphenothiazine** is supported by various spectroscopic techniques.

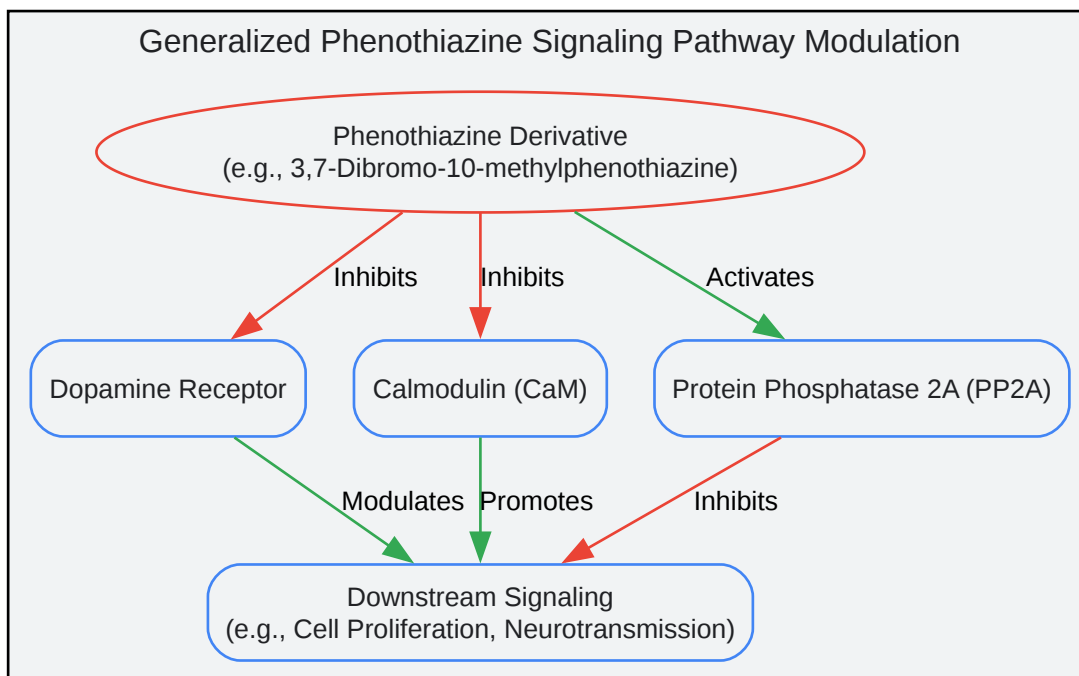
Table 2: Spectral Data of **3,7-Dibromo-10-methylphenothiazine**

Technique	Data	Reference(s)
<sup>1</sup> H NMR	((CD <sub>3</sub> ) <sub>2</sub> CO, 300 MHz) δ/ppm: 3.37 (s, 3H), 6.90 (d, J = 8.6 Hz, 2H), 7.30 (d, J = 2.3 Hz, 2H), 7.36 (dd, J = 2.3 and 8.6 Hz, 2H)	[1]
<sup>13</sup> C NMR	Data for the parent compound, 3,7-dibromo-10H-phenothiazine, is available.	[3]
Mass Spec.	For the parent compound, 3,7-dibromo-10H-phenothiazine: MS (ESI) m/z 358 (M+2H) <sup>+</sup> .	[4]
IR	Characteristic peaks for 3,7-disubstituted phenothiazines include vibrations in a 1,2,4-trisubstituted benzene ring.	[5]

## Biological Activity and Signaling Pathways

Phenothiazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as antipsychotic agents that act on the central nervous system. Their mechanism of action often involves the antagonism of dopamine receptors. Furthermore, phenothiazines have been investigated for their potential as anticancer agents. One proposed mechanism for their antitumor activity is the inhibition of calmodulin, a calcium-binding protein involved in cell proliferation, and the reactivation of the tumor suppressor protein phosphatase 2A (PP2A).

While specific studies detailing the interaction of **3,7-Dibromo-10-methylphenothiazine** with these signaling pathways are limited, its structural similarity to other bioactive phenothiazines suggests it may exhibit similar pharmacological properties. The following diagram illustrates a generalized signaling pathway that phenothiazine derivatives are known to modulate.



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### Phenothiazine Signaling Pathway

## Crystal Structure

While the crystal structure of **3,7-Dibromo-10-methylphenothiazine** has not been explicitly reported, the Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure for the parent compound, 3,7-dibromo-10H-phenothiazine (CCDC Number: 732813).<sup>[3]</sup> This structure provides valuable insight into the molecular geometry and packing of the dibrominated phenothiazine core. The phenothiazine ring system adopts a characteristic butterfly conformation.

## Conclusion

**3,7-Dibromo-10-methylphenothiazine** is a versatile compound with established synthetic accessibility and potential for further functionalization. Its physical and chemical properties, coupled with the known biological activities of the broader phenothiazine class, make it a compound of interest for further investigation in medicinal chemistry and materials science. This technical guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.

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- To cite this document: BenchChem. [Physical and chemical properties of 3,7-Dibromo-10-methylphenothiazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3131201#physical-and-chemical-properties-of-3-7-dibromo-10-methylphenothiazine]

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